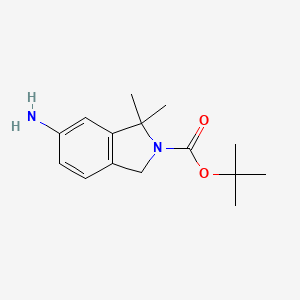
tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its tert-butyl ester group and an amino group attached to the isoindoline ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor such as a phthalimide derivative.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can affect various biochemical pathways, making it useful in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 6-amino-1H-indazole-1-carboxylate
- tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate is unique due to its specific structural features, such as the isoindoline core and the tert-butyl ester group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
tert-butyl 5-amino-3,3-dimethyl-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-10-6-7-11(16)8-12(10)15(17,4)5/h6-8H,9,16H2,1-5H3 |
InChI-Schlüssel |
ZVUALYGWLZTNHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


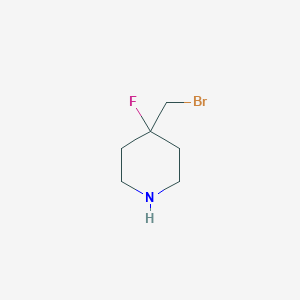
![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)
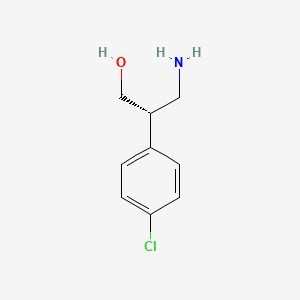
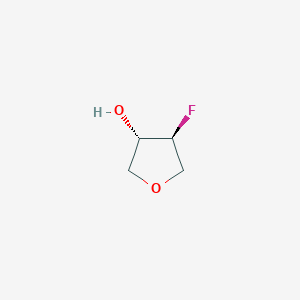
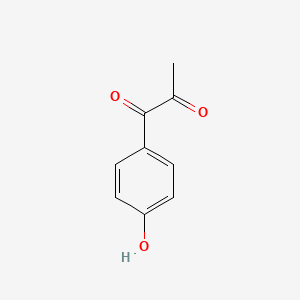
![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
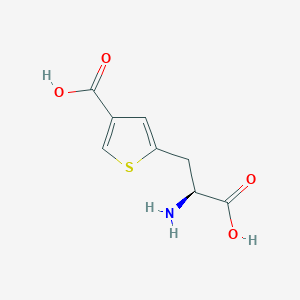
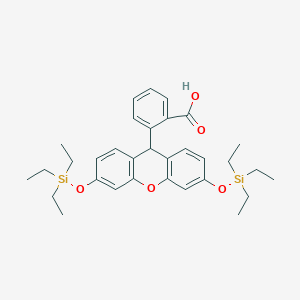
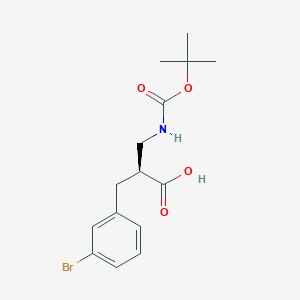
![Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)

![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
